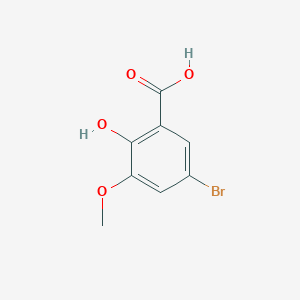

5-Bromo-2-hydroxy-3-methoxybenzoic acid

CAS No.: 35090-76-7

Cat. No.: VC2361260

Molecular Formula: C8H7BrO4

Molecular Weight: 247.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35090-76-7 |

|---|---|

| Molecular Formula | C8H7BrO4 |

| Molecular Weight | 247.04 g/mol |

| IUPAC Name | 5-bromo-2-hydroxy-3-methoxybenzoic acid |

| Standard InChI | InChI=1S/C8H7BrO4/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3,10H,1H3,(H,11,12) |

| Standard InChI Key | VQCPZBYERTTWDS-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1O)C(=O)O)Br |

| Canonical SMILES | COC1=CC(=CC(=C1O)C(=O)O)Br |

Introduction

Physical and Chemical Properties

5-Bromo-2-hydroxy-3-methoxybenzoic acid possesses a distinct molecular structure with multiple functional groups that contribute to its chemical versatility and reactivity. The compound's key physical and chemical properties are summarized in the following table:

| Property | Value |

|---|---|

| CAS Registry Number | 35090-76-7 |

| IUPAC Name | 5-bromo-2-hydroxy-3-methoxybenzoic acid |

| Molecular Formula | C₈H₇BrO₄ |

| Molecular Weight | 247.04 g/mol |

| Synonyms | 5-Bromo-O-vanillic acid, Benzoic acid, 5-bromo-2-hydroxy-3-methoxy- |

| InChI | InChI=1S/C8H7BrO4/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3,10H,1H3,(H,11,12) |

| InChI Key | VQCPZBYERTTWDS-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1O)C(=O)O)Br |

| Physical State | Solid |

| GHS Pictogram | GHS07 |

| Signal Word | Warning |

| Hazard Statements | H302-H315-H319-H335 |

| Precautionary Statements | P261-P305+P351+P338 |

The molecular structure features several key functional groups that determine its chemical behavior: a carboxylic acid group (-COOH), a phenolic hydroxyl group (-OH), a methoxy group (-OCH₃), and a bromine atom substituent. The presence of these groups creates a highly functionalized molecule that can participate in various chemical transformations .

Chemical Reactions and Reactivity

The presence of multiple functional groups in 5-Bromo-2-hydroxy-3-methoxybenzoic acid enables it to participate in a variety of chemical transformations, making it a versatile synthetic intermediate.

Amide Formation Reactions

A significant application documented in the research literature involves amide coupling reactions. In one specific example, 5-Bromo-2-hydroxy-3-methoxybenzoic acid was reacted with (S)-2-(aminomethyl)-N-cyclopropylmethylpyrrolidine using benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling agent. The reaction was conducted in anhydrous acetonitrile with triethylamine as a base .

The detailed procedure was described as follows:

"To a solution of 5-bromo-2-hydroxy-3-methoxybenzoic acid, 1 (0.25 g, 1 mmol) in anhydrous acetonitrile (5 mL) was added (S)-2-(aminomethyl)-N-cyclopropylmethylpyrrolidine 2 (0.17g, 1.1 mmol). This mixture was stirred at room temperature and BOP reagent (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate, 0.44 g, 1 mmol) and triethylamine (0.4 mL) was added. The reaction mixture was stirred for 24 hrs."

This reaction produced (S)-5-Bromo-N-[(1-cyclopropylmethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide, which served as a precursor for further synthetic transformations.

Applications in Research and Development

5-Bromo-2-hydroxy-3-methoxybenzoic acid has found significant applications in several research areas, particularly in pharmaceutical and medicinal chemistry.

Radioligand Development

One of the most notable applications documented in the research literature is the use of this compound as a key starting material in the synthesis of radioligands for positron emission tomography (PET) imaging. In a specific example, it was employed as a precursor in the synthesis of [¹¹C]Cyclopropyl-FLB 457, a PET radioligand designed for studying low densities of dopamine D₂ receptors .

The synthetic pathway involved:

-

Amide formation with (S)-2-(aminomethyl)-N-cyclopropylmethylpyrrolidine

-

Subsequent methylation with [¹¹C]methyl triflate

-

Final preparation of a compound with picomolar binding affinity to D₂ receptors (Ki(D₂) = 0.003 nM)

This application demonstrates the compound's value in developing molecular probes for neuroimaging and neuroscience research.

Building Block in Organic Synthesis

The unique substitution pattern of 5-Bromo-2-hydroxy-3-methoxybenzoic acid makes it a valuable building block in organic synthesis. The bromine substituent provides a handle for further functionalization through various cross-coupling reactions, enabling the construction of more complex molecular architectures.

Comparison with Related Compounds

Understanding the relationship between 5-Bromo-2-hydroxy-3-methoxybenzoic acid and structurally similar compounds provides valuable insights into its chemical behavior and potential applications.

Comparison with 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

5-Bromo-2-hydroxy-3-methoxybenzoic acid is the oxidation product of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. The key differences between these compounds are summarized in the following table:

| Property | 5-Bromo-2-hydroxy-3-methoxybenzoic acid | 5-Bromo-2-hydroxy-3-methoxybenzaldehyde |

|---|---|---|

| CAS Number | 35090-76-7 | 5034-74-2 |

| Molecular Formula | C₈H₇BrO₄ | C₈H₇BrO₃ |

| Molecular Weight | 247.04 g/mol | 231.04 g/mol |

| Functional Group | Carboxylic acid (-COOH) | Aldehyde (-CHO) |

| Acidity | Higher (carboxylic acid + phenolic OH) | Lower (phenolic OH only) |

| Key Reactions | Amidation, esterification | Oxidation, reduction, imine formation |

While the aldehyde precursor can undergo various transformations including oxidation to form the corresponding carboxylic acid, reduction to alcohols, and condensation reactions with amines, the carboxylic acid derivative offers different reactivity patterns centered on the carboxyl group .

Comparison with 2-Bromo-5-methoxybenzoic Acid

Another related compound with a different substitution pattern is 2-Bromo-5-methoxybenzoic acid (CAS 22921-68-2):

| Property | 5-Bromo-2-hydroxy-3-methoxybenzoic acid | 2-Bromo-5-methoxybenzoic acid |

|---|---|---|

| CAS Number | 35090-76-7 | 22921-68-2 |

| Molecular Formula | C₈H₇BrO₄ | C₈H₇BrO₃ |

| Molecular Weight | 247.04 g/mol | 231.05 g/mol |

| Substitution Pattern | Br at C5, OH at C2, OCH₃ at C3 | Br at C2, OCH₃ at C5 |

| Key Difference | Contains phenolic OH group | Lacks phenolic OH group |

| Melting Point | Not specified in literature | 159.0 to 163.0 °C |

The absence of the phenolic hydroxyl group in 2-Bromo-5-methoxybenzoic acid significantly alters its chemical properties, particularly its acidity and hydrogen-bonding capabilities .

Comparison with 5-Bromo-2,3-dimethoxybenzoic acid

5-Bromo-2,3-dimethoxybenzoic acid (CAS 72517-23-8) represents another structural analog with a different functional group pattern:

| Property | 5-Bromo-2-hydroxy-3-methoxybenzoic acid | 5-Bromo-2,3-dimethoxybenzoic acid |

|---|---|---|

| CAS Number | 35090-76-7 | 72517-23-8 |

| Molecular Formula | C₈H₇BrO₄ | C₉H₉BrO₄ |

| Molecular Weight | 247.04 g/mol | 261.07 g/mol |

| Substitution Pattern | Br at C5, OH at C2, OCH₃ at C3 | Br at C5, OCH₃ at C2, OCH₃ at C3 |

| Key Difference | Contains phenolic OH group | Has methoxy group instead of OH |

The replacement of the hydroxyl group with a methoxy group in 5-Bromo-2,3-dimethoxybenzoic acid eliminates the possibility of intramolecular hydrogen bonding and alters its reactivity profile .

| Supplier | Catalog Information | Purity |

|---|---|---|

| TCI Chemical Trading | Product Code: Not specified | Not specified |

| Vulcan Chem | VCID: VC2361260 | Research grade |

| JK Chemicals | Product Number: OR79887 | Not specified |

| Benchmark Chemical (百灵威) | ABC-Y1117865 | 97% |

The compound is typically supplied as a solid and is intended for research and development purposes only .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume